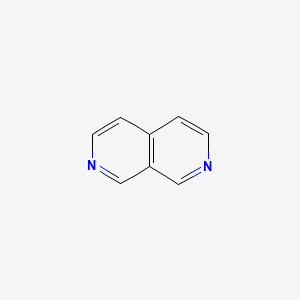

2,7-Naphthyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2/c1-3-9-5-8-6-10-4-2-7(1)8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMMECMKVPHMDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80179940 | |

| Record name | 2,7-Naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253-45-2 | |

| Record name | 2,7-Naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=253-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Naphthyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000253452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,7 Naphthyridine and Its Derivatives

Cyclization Reactions in 2,7-Naphthyridine Formation

Cyclization reactions represent a fundamental approach to the synthesis of the this compound framework, starting from either pyridine (B92270) precursors or non-cyclic substrates. These methods often involve the formation of one of the two pyridine rings to complete the bicyclic structure.

A prevalent strategy for constructing the this compound skeleton involves the intramolecular cyclization of appropriately substituted pyridine derivatives. thieme-connect.de This approach leverages the pre-existing pyridine ring as a foundation for building the second fused ring.

One notable example is a domino heterocyclization reaction. 2-Amino-4-cyanomethyl-6-dialkylamino-3,5-pyridinedicarbonitriles react with substituted oxiranes to yield 5,6-diamino-8-dialkylamino-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitriles. In this process, the oxirane ring is selectively opened, followed by cyclization involving the 3-cyano group of the initial pyridine derivative.

Another innovative intramolecular approach involves a Smiles rearrangement. Starting from 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile, reaction with 2-mercaptoethanol (B42355) followed by treatment with sodium hydroxide in ethanol induces a Smiles rearrangement, leading to the formation of 1-amino-7-isopropyl-3-oxo-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitriles in high yields. mdpi.comnih.gov This method provides a novel route to 3-oxo-2,7-naphthyridines. nih.gov

A gold-catalyzed intramolecular cyclization has also been developed for the synthesis of 1,2-dihydro[c] rsc.orgresearchgate.netnaphthyridines from 2-aminophenyl prop-2-yn-1-yl enaminones. This reaction proceeds via a 6-endo-dig cyclization and condensation, forming new C-C and C-N bonds in a one-pot synthesis at ambient temperature. nih.gov

The construction of the this compound ring system can also be achieved through the condensation of non-cyclic starting materials. researchgate.net Multicomponent reactions (MCRs) are particularly powerful in this regard, allowing for the rapid assembly of complex molecules in a single step.

A one-pot, three-component reaction for the synthesis of benzo[c] rsc.orgresearchgate.netnaphthyridines has been reported. This reaction utilizes aromatic amines, aromatic aldehydes, and N-carbethoxy-4-piperidone in the presence of a catalytic amount of ceric ammonium nitrate to afford the desired products in good yields at room temperature. The proposed mechanism involves the initial condensation of the aniline and aldehyde to form an imine, which then reacts with the enol form of N-carbethoxy-4-piperidone, followed by intramolecular cyclization, dehydration, and subsequent aerial oxidation.

Another three-component reaction has been developed to form dihydro-2,7-naphthyridine-1-ones. These intermediates can be subsequently oxidized or reduced to yield naphthyridones or tetrahydronaphthyridones, respectively. This method demonstrates a broad substrate scope, tolerating a variety of aldehydes and amines.

Below is a table summarizing examples of cyclocondensation approaches:

| Starting Materials | Catalyst/Conditions | Product | Yield (%) |

| Aromatic amine, Aromatic aldehyde, N-carbethoxy-4-piperidone | Ceric Ammonium Nitrate (CAN), room temp. | Ethyl 5-aryl-1,2-dihydrobenzo[c] rsc.orgresearchgate.netnaphthyridine-3(4H)-carboxylate | Good |

| Aldehyde, Amine, (Unspecified third component) | Mildly acidic, MWI 100 °C | Dihydro-2,7-naphthyridine-1-ones | Variable |

Table 1: Examples of Cyclocondensation Reactions for this compound Synthesis

The Friedländer annulation is a classical and versatile method for the synthesis of quinolines and their aza-analogs, including naphthyridines. researchgate.net The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by acid or base. researchgate.netconnectjournals.com While the Friedländer synthesis is widely used for various naphthyridine isomers, such as 1,8- and 1,5-naphthyridines, its application for the specific synthesis of the this compound skeleton is less commonly reported. mdpi.comorganic-chemistry.orgnih.govnih.govacs.orgacs.orgnih.gov

The general principle of the Friedländer reaction can be adapted for the synthesis of fused pyridine systems. For instance, a propylphosphonic anhydride (T3P®) promoted Friedländer synthesis of polysubstituted quinolines and naphthyridines has been developed, offering a convenient and efficient protocol under mild conditions. researchgate.net This highlights the potential for modifying the classical Friedländer conditions to target specific naphthyridine isomers.

Annulation reactions, in a broader sense, are also employed in the construction of the this compound framework. For example, a DMAP-promoted [4+2]/[3+3] annulation domino reaction of o-acylamino-aryl Morita−Baylis−Hillman (MBH) carbonates with α,β‐unsaturated imines has been developed to construct fused rsc.orgresearchgate.netnaphthyridine frameworks. researchgate.net

The Skraup reaction and its modifications, such as the Doebner-von Miller reaction, are cornerstone methods for the synthesis of quinolines. wikipedia.orgwikipedia.org The classic Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.org However, the application of the Skraup reaction is generally limited to the synthesis of 1,5-, 1,6-, and 1,8-naphthyridines. thieme-connect.de The synthesis of this compound via this method is not favored due to the electronic properties of the pyridine ring precursors. thieme-connect.de Specifically, in the cyclization of 3-aminopyridine, the electrophilic attack occurs preferentially at the C-2 or C-4 position, leading to 1,5- and 1,7-naphthyridines, respectively, rather than the C-6 position required for this compound formation.

The Doebner-von Miller reaction, a variation of the Skraup synthesis, utilizes α,β-unsaturated aldehydes or ketones instead of glycerol. wikipedia.org While this modification offers more flexibility, its application has also been primarily focused on other naphthyridine isomers. oregonstate.edu The challenges in directing the cyclization to the desired position for this compound synthesis remain a significant hurdle for these classical methods.

Cross-Coupling Strategies for this compound Construction

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools not only for the functionalization of the pre-formed this compound scaffold but also for the construction of the core itself.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, have been instrumental in the synthesis of C-4 substituted this compound analogs. A convenient and flexible synthetic route to lophocladines A and B, which contain the this compound core, involves a regioselective bromination or iodination followed by a palladium-catalyzed cross-coupling reaction. This methodology allows for the generation of a library of 2,7-naphthyridines with diverse substituents at the C-4 position, including aryl, heteroaryl, vinyl, alkyl, and acetylenyl groups.

The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, is another crucial tool in this context. While often used for the amination of halo-2,7-naphthyridines, it can also be envisioned as a key step in the construction of the heterocyclic system. For example, the synthesis of 6,8-disubstituted 1,7-naphthyridines has been achieved through the extensive use of palladium-catalyzed cross-coupling reactions, highlighting the broad applicability of these methods in the synthesis of various naphthyridine isomers. nih.gov

Below is a table summarizing examples of palladium-catalyzed cross-coupling reactions for the functionalization of 2,7-naphthyridines:

| This compound Substrate | Coupling Partner | Catalyst/Ligand | Reaction Type |

| 4-Bromo-2,7-naphthyridine | Arylboronic acid | Pd(PPh₃)₄ | Suzuki |

| 4-Iodo-2,7-naphthyridine | Organostannane | Pd(PPh₃)₄ | Stille |

| 4-Bromo-2,7-naphthyridine | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Sonogashira |

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions for C-4 Functionalization of 2,7-Naphthyridines

Cobalt-Catalyzed Cross-Coupling Reactions for Regioselective Functionalization

Cobalt-catalyzed cross-coupling reactions have emerged as an effective and economical method for the functionalization of N-heterocyclic scaffolds, including 2,7-naphthyridines. nih.govresearchgate.net These reactions provide a valuable alternative to more expensive catalysts and have been shown to facilitate the formation of carbon-carbon bonds with a variety of organic compounds. researchgate.net

Research has demonstrated that cobalt(II) chloride (CoCl₂) can efficiently catalyze the cross-coupling of halogenated naphthyridines with both alkyl and aryl Grignard (organomagnesium) reagents, as well as arylzinc halides. nih.govnih.gov For instance, the reaction of chloronaphthyridines with alkylmagnesium bromides in the presence of 5% CoCl₂ in tetrahydrofuran (THF) leads to the corresponding alkylated naphthyridines in good yields. nih.govacs.org

The versatility of this methodology is further expanded by the inclusion of additives like sodium formate, which allows for the mild cross-coupling of both chloro- and iodonaphthyridines with arylzinc reagents, catalyzed by CoCl₂·2LiCl. nih.govnih.gov This approach has been successfully applied to the synthesis of various polyfunctionalized naphthyridines. nih.gov

A key advantage of cobalt-catalyzed reactions is the ability to achieve regioselective functionalization. For example, in substrates containing multiple halogen atoms, the reaction can be controlled to substitute at a specific position. The reaction of 3,6-dichloro-1,8-dimethyl-2,7-naphthyridine with 2-phenylethylmagnesium bromide selectively yields the monoalkylated product. nih.govacs.org This selectivity is crucial for the targeted synthesis of complex derivatives.

Table 1: Examples of Cobalt-Catalyzed Cross-Coupling Reactions for this compound Functionalization

| Starting Material | Reagent | Catalyst | Product | Yield (%) |

| 3,6-dichloro-1,8-dimethyl-2,7-naphthyridine | 2-phenylethylmagnesium bromide | CoCl₂ | 3-chloro-1,8-dimethyl-6-(2-phenylethyl)-2,7-naphthyridine | 80 |

| 1-chloro-2,7-naphthyridine | 2-phenylethylmagnesium bromide | CoCl₂ | 1-(2-phenylethyl)-2,7-naphthyridine | 82 |

| 3,6-dichloro-1,8-dimethyl-2,7-naphthyridine | 4-trimethylsilylphenylmagnesium bromide | CoCl₂ | 3,6-bis(4-trimethylsilylphenyl)-1,8-dimethyl-2,7-naphthyridine | 62 |

| 3,6-dichloro-1,8-dimethyl-2,7-naphthyridine | mesitylmagnesium bromide | CoCl₂ | 3,6-dimesityl-1,8-dimethyl-2,7-naphthyridine | 93 |

Negishi Cross-Coupling Approaches

The Negishi cross-coupling reaction, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate, is a powerful tool for forming carbon-carbon bonds. wikipedia.org This reaction is known for its high functional group tolerance and has been applied in the synthesis of complex molecules. wikipedia.orgchem-station.com

In the context of this compound chemistry, the Negishi coupling has been utilized for the regioselective, stepwise functionalization of dihalogenated derivatives. nih.govacs.org This approach allows for the introduction of different substituents at specific positions on the naphthyridine core.

For instance, a 1-chloro-4-iodo-2,7-naphthyridine substrate can be selectively functionalized using a combination of palladium- and cobalt-catalyzed cross-coupling reactions. The first step involves a palladium-catalyzed Negishi cross-coupling of the more reactive iodo position with an arylzinc chloride, such as phenylzinc chloride (PhZnCl). nih.govacs.org This selectively yields the 4-aryl-1-chloro-2,7-naphthyridine intermediate. The remaining chloro substituent can then undergo a subsequent cobalt-catalyzed cross-coupling with a different arylzinc chloride to produce a mixed bisarylated this compound. nih.govacs.org This stepwise method provides precise control over the final structure of the polysubstituted naphthyridine.

Table 2: Stepwise Functionalization of 1-chloro-4-iodo-2,7-naphthyridine

| Step | Starting Material | Reagent | Catalyst | Product | Yield (%) |

| 1 | 1-chloro-4-iodo-2,7-naphthyridine | PhZnCl | Pd catalyst | 1-chloro-4-phenyl-2,7-naphthyridine | 82 |

| 2 | 1-chloro-4-phenyl-2,7-naphthyridine | Arylzinc chloride | Co catalyst | 1-Aryl-4-phenyl-2,7-naphthyridine | 91 |

Rearrangement Reactions Leading to this compound Scaffolds

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. wikipedia.org This type of rearrangement has been successfully applied for the first time in the this compound series to synthesize novel derivatives. mdpi.com Specifically, it provides a pathway to 1-amino-3-oxo-2,7-naphthyridines and 1,3-diamino-2,7-naphthyridines. mdpi.comresearchgate.net

The synthesis of 1-amino-3-oxo-2,7-naphthyridines involves the treatment of precursor compounds with sodium hydroxide in ethanol, which induces the Smiles rearrangement, leading to the formation of 1-amino-7-isopropyl-3-oxo-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitriles in high yields. mdpi.com

Furthermore, a Smiles-type rearrangement has been observed during the cyclization of certain alkoxyacetamides. mdpi.com While the expected outcome is the formation of furo[2,3-c]-2,7-naphthyridines, an "unexpected" rearrangement leads to the formation of 1,3-diamino-2,7-naphthyridines. mdpi.comresearchgate.net This discovery presents a new and effective method for the synthesis of 1,3-diamino-2,7-naphthyridine derivatives. mdpi.com The outcome of the reaction can be influenced by the nature of the amine used in the synthesis. mdpi.com

The this compound scaffold can also be accessed through the rearrangement of other heterocyclic systems, notably pyrrolo[3,4-c]pyridines. researchgate.net This synthetic strategy offers an alternative route to the this compound core.

An attempted rearrangement of pyrrolo[3,4-c]pyridine-1,3-diones to form a naphthyridine ring has been reported to successfully yield the this compound isomer, and not the 2,6-naphthyridine isomer. icm.edu.pl Specifically, ethyl (4-R'-1,3-dioxo-6-phenyl-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetate, when treated with sodium ethoxide, undergoes a rearrangement via a Claisen-Dieckmann reaction to produce ethyl 4-hydroxy-8-R'-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylate. icm.edu.pl The structure of the resulting this compound derivative was confirmed by X-ray crystallography. icm.edu.pl

Multi-component Reactions for this compound Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. When conducted in water, these reactions align with the principles of green chemistry.

An environmentally benign and efficient protocol has been developed for the synthesis of benzo[c]pyrazolo mdpi.commdpi.comnaphthyridine derivatives through a regioselective multi-component "on-water" reaction. researchgate.net This one-pot synthesis involves the reaction of isatin, malononitrile, and 3-aminopyrazole. researchgate.net

The reaction proceeds through a series of steps beginning with the Knoevenagel condensation of isatin and malononitrile. researchgate.net This is followed by a Michael addition with 3-aminopyrazole, subsequent basic hydrolysis, cyclization, decarboxylation, and finally aromatization to yield the desired benzo[c]pyrazolo mdpi.commdpi.comnaphthyridine derivatives in good to excellent yields. researchgate.net This method is notable for its use of water as a solvent, short reaction times, and the formation of C-C and C-N bonds without the need for a transition metal catalyst. researchgate.net

Total Synthesis of Complex this compound Alkaloids and Natural Products

The intricate structures of this compound alkaloids have presented compelling challenges for synthetic chemists. The development of efficient total syntheses not only provides access to these biologically significant molecules but also drives the innovation of new synthetic methods.

Lophocladine A and B are marine alkaloids that feature the 2,7-naphthyridin-1-one core. Several synthetic strategies have been developed for their total synthesis.

One of the first total syntheses of Lophocladine A and B involved a key nucleophilic substitution of 4-chloronicotinic acid with the carbanion of phenylacetonitrile. The subsequent reduction of the cyano group, followed by lactamization and oxidation, furnished Lophocladine A in a 50% yield over four steps. Lophocladine B and its analogues were then synthesized through amination of the Lophocladine A core.

Another effective one-pot strategy begins with 4-benzylpyridine-3-carbonitrile and Bredereck's reagent. Subsequent treatment of the intermediate with either a combination of glacial acetic acid and sulfuric acid or with ammonium acetate yields Lophocladine A and B, respectively.

A flexible three-component reaction has also been developed to produce a variety of Lophocladine A analogs. This method forms unstable dihydro-2,7-naphthyridine-1-ones, which can be selectively oxidized to the desired naphthyridones (like Lophocladine A) or reduced to their tetrahydro counterparts. nih.govacs.org The reaction demonstrates broad tolerance for various aldehydes and amines, offering a pathway to diverse analogs. acs.org For instance, using ammonium acetate as the amine component and adding chloranil for reliable oxidation allows for the synthesis of uncharged analogs. acs.org

| Strategy | Key Reactants | Key Steps | Product | Overall Yield |

| Nucleophilic Substitution | 4-chloronicotinic acid, Phenylacetonitrile | Nucleophilic substitution, Cyano group reduction, Lactamization, Oxidation | Lophocladine A | 50% (4 steps) |

| One-Pot Reaction | 4-benzylpyridine-3-carbonitrile, Bredereck's reagent | One-pot condensation and cyclization | Lophocladine A/B | Not specified |

| Three-Component Reaction | Pyridone, Aldehyde, Amine (e.g., Ammonium acetate) | Formation of dihydro intermediate, Oxidation (with chloranil) or Reduction (with NaBH4) | Lophocladine A analogs | 42% (for analog 8a) |

Benzo[c] acs.orgacs.orgnaphthyridine alkaloids, such as subarine and amphimedine, represent a class of fused polycyclic aromatic compounds with significant biological activity. nih.gov Their synthesis has been a subject of considerable research, leading to several innovative approaches.

A notable methodology involves a Rh(III)-catalyzed and Cu(I)-oxidized domino annulation reaction between 3-diazooxindoles and 3-aryl-5-isoxazolones. This transformation proceeds through an in situ generation of a tricyclic core via a unique ring-expansion of the 3-diazooxindole. The process is characterized by the sequential formation of C-C and C-N bonds and the elimination of carbon dioxide. nih.gov

Another powerful approach is the multi-component reaction (MCR), which allows for the construction of complex molecules in a single step from simple precursors. An efficient, regioselective MCR for synthesizing benzo[c]pyrazolo acs.orgacs.orgnaphthyridine derivatives utilizes isatin, malononitrile, and 3-aminopyrazole. The reaction sequence involves a Knoevenagel condensation, followed by a Michael addition, hydrolysis, cyclization, decarboxylation, and finally, aromatization to yield the target fused naphthyridine. nih.gov

| Methodology | Key Reactants | Catalyst/Reagent | Key Features |

| Domino Annulation | 3-Diazooxindoles, 3-Aryl-5-isoxazolones | Rh(III) catalyst, Cu(I) oxidant | Ring-expansion, Consecutive C-C/C-N bond formation |

| Multi-Component Reaction | Isatin, Malononitrile, 3-Aminopyrazole | NaOH | One-pot, High atom economy, Forms multiple bonds sequentially |

Stereoselective Synthesis of Chiral this compound Derivatives

The development of methods for the stereoselective synthesis of chiral naphthyridine derivatives is crucial for investigating their pharmacological properties, as biological activity is often dependent on specific stereochemistry. While examples specifically for the this compound core are not abundant, strategies developed for closely related isomers like 1,6-naphthyridine provide a blueprint for potential application.

A key strategy for establishing a chiral center is the asymmetric reduction of a prochiral precursor. In the synthesis of a potent RORγt inverse agonist featuring a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, the crucial chiral stereocenter was installed via a ruthenium-catalyzed enantioselective transfer hydrogenation. nih.govacs.org The prochiral dihydronaphthyridine intermediate was reduced using ammonium formate as the hydrogen source and a chiral ruthenium catalyst, chloro(p-cymene)[(R,R)-N-(isobutanesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II), to yield the desired enantiomer with high selectivity. nih.govacs.org This approach highlights a powerful method for creating stereogenic centers in saturated heterocyclic rings fused to a pyridine.

Table: Key Aspects of Enantioselective Transfer Hydrogenation

| Precursor | Reaction Type | Catalyst | Hydrogen Source | Product |

|---|

Green Chemistry Approaches in this compound Synthesis

Incorporating green chemistry principles into synthetic routes is essential for environmental sustainability. For this compound synthesis, this has involved the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.

One prominent green approach is the use of water as a solvent. An efficient and environmentally benign protocol for synthesizing benzo[c]pyrazolo acs.orgacs.orgnaphthyridine derivatives employs a regioselective multi-component reaction conducted "on-water". nih.gov This method avoids hazardous organic solvents and often benefits from water's unique effects on reactivity and selectivity. nih.gov The process is also transition-metal-free, further enhancing its green credentials. nih.gov

The use of recyclable catalysts is another cornerstone of green synthesis. A method for synthesizing novel naphthyridines utilizes a recyclable magnetic nanocomposite catalyst (SiO2/Fe3O4@GO) derived from a water extract of Petasites hybridus leaves. This reaction is performed at ambient temperature without any solvent, significantly reducing waste. The magnetic nature of the catalyst allows for its easy separation from the reaction mixture and subsequent reuse. benthamdirect.com

Microwave-assisted synthesis has also been applied to accelerate reactions and improve energy efficiency. A clean and efficient microwave-promoted synthesis of 2,6-naphthyridine (a close isomer of this compound) from 4-cyano-3-pyridylacetonitrile has been developed. acs.org Microwave irradiation dramatically shortens reaction times compared to conventional heating, leading to a more economical and eco-friendly process. acs.org

| Green Approach | Specific Example/Method | Key Advantages |

| Benign Solvent | "On-water" multi-component synthesis of benzo[c]pyrazolo acs.orgacs.orgnaphthyridines. nih.gov | Avoids toxic organic solvents, inexpensive, readily available. nih.gov |

| Recyclable Catalyst | Use of SiO2/Fe3O4@GO magnetic nanocomposites in a solvent-free reaction. benthamdirect.com | Easy separation and reuse of catalyst, reduced waste. benthamdirect.com |

| Energy Efficiency | Microwave-assisted synthesis of naphthyridine cores. acs.org | Shorter reaction times, reduced energy consumption, simplified workup. acs.org |

| Atom Economy | Multi-component reactions (MCRs) for building complex naphthyridines in one pot. nih.govbenthamdirect.com | High efficiency, reduced number of synthetic steps and purification stages. |

Elucidation of 2,7 Naphthyridine Reactivity and Reaction Mechanisms

Nucleophilic Aromatic Substitution (SNAr) on 2,7-Naphthyridine Ring Systems

Nucleophilic Aromatic Substitution (SNAr) reactions on this compound ring systems involve the displacement of a leaving group by a nucleophile. This process typically proceeds through a negatively charged (carbanion) intermediate masterorganicchemistry.com. The inherent electron-deficient nature of the aromatic ring, particularly due to the presence of the nitrogen atoms, renders it susceptible to nucleophilic attack.

Halogenated 2,7-naphthyridines serve as important substrates for SNAr reactions, where the halogen atom acts as a readily displaceable leaving group. For instance, 2-chloro-7-amido-1,8-naphthyridine can be converted to 2,7-diamino-1,8-naphthyridine through a two-step process involving a nucleophilic aromatic substitution reaction with 4-methoxybenzylamine, followed by deprotection thieme-connect.com. Similarly, 4-chlorobenzo[c] thieme-connect.comresearchgate.netnaphthyridine can be transformed into various other 4-substituted benzo[c] thieme-connect.comresearchgate.netnaphthyridines via substitution reactions with nucleophiles such as alcoholates and phenolates beilstein-journals.orgd-nb.info.

Further research has investigated the reactivity of 7-benzyl-3-chloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)-2,7-naphthyridine with nucleophiles. Under harsh experimental conditions, an unexpected substitution of the 1-pyrazolyl residue was observed, leading to the formation of 7-benzyl-1,3-bis[(2-hydroxypropyl)amino]-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile eurekaselect.com.

Table 1: Examples of SNAr Reactions on Halogenated Naphthyridines

| Starting Material | Nucleophile | Product | Reference |

| 2-chloro-7-amido-1,8-naphthyridine | 4-methoxybenzylamine | 2,7-diamino-1,8-naphthyridine | thieme-connect.com |

| 4-chlorobenzo[c] thieme-connect.comresearchgate.netnaphthyridine | Alcoholates, Phenolates | Various 4-substituted benzo[c] thieme-connect.comresearchgate.netnaphthyridines | beilstein-journals.orgd-nb.info |

| 7-benzyl-3-chloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)-2,7-naphthyridine-4-carbonitrile | 2-hydroxypropylamine | 7-benzyl-1,3-bis[(2-hydroxypropyl)amino]-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | eurekaselect.com |

The position and nature of substituents significantly influence the course of SNAr reactions on the this compound ring system. Electron-withdrawing groups (EWGs) on the aromatic ring are known to accelerate SNAr reactions by stabilizing the electron-rich Meisenheimer intermediate formed during the nucleophilic attack masterorganicchemistry.com. The placement of EWGs ortho- or para- to the leaving group typically results in faster reaction rates compared to meta-placement masterorganicchemistry.com.

Electrophilic Substitution Reactions

Electrophilic substitution reactions on the this compound nucleus are generally less favored than nucleophilic substitutions due to the electron-deficient nature imparted by the nitrogen atoms within the aromatic system. However, specific derivatives can undergo such transformations. For instance, dibenz(c,f)indeno(1,2,3-ij)(2,7)naphthyridine, a complex polycyclic aromatic hydrocarbon, is reported to participate in electrophilic substitution reactions due to its planar, aromatic structure ontosight.ai. The reactivity of 2-methyl-6-phenylbenzo[c] researchgate.netnaphthyridine in alkylation and electrophilic substitution reactions has also been investigated nsc.ru. Sampangine, a natural product featuring a naphtho[1,2,3-ij] thieme-connect.comresearchgate.netnaphthyridine ring system, undergoes electrophilic bromination, primarily at the C-4 position, although a mixture of C-4 and C-3 bromination products can be obtained under specific conditions clockss.org.

Oxidation and Reduction Processes of the this compound Nucleus

The this compound nucleus is capable of undergoing both oxidation and reduction processes, leading to various derivatives with differing degrees of saturation.

Oxidation reactions can occur at the nitrogen atoms, resulting in the formation of N-oxides, or at other positions on the ring or its substituents. For example, the amino group of certain this compound derivatives can be oxidized to yield nitro or nitroso derivatives . Sampangine, when reacted with hydrogen peroxide, forms an N-monooxide, with the regioselectivity likely influenced by the differential basicity of the nitrogen atoms clockss.org.

Conversely, reduction reactions can lead to dihydro or tetrahydro derivatives, increasing the saturation of the naphthyridine core . The specific conditions and reducing agents employed dictate whether dihydro or tetrahydro products are formed .

Table 2: Common Reagents for Oxidation and Reduction of Naphthyridine Derivatives

| Reaction Type | Common Reagents | Resulting Products | Reference |

| Oxidation | Potassium permanganate (B83412) (KMnO4), Hydrogen peroxide (H2O2) | Nitro or nitroso derivatives, N-oxides | clockss.org |

| Reduction | Sodium borohydride (B1222165) (NaBH4), Lithium aluminum hydride (LiAlH4) | Dihydro or tetrahydro derivatives |

Metalation and Directed Metalation of this compound Derivatives

Metalation and directed metalation strategies are pivotal for achieving regioselective functionalization of this compound derivatives. These reactions typically involve the deprotonation of a specific position on the aromatic ring by a strong base, followed by the trapping of the resulting organometallic intermediate with an electrophile.

For instance, 4-bromobenzo[c] thieme-connect.comresearchgate.netnaphthyridine undergoes regioselective direct ring metalation at C-5 when treated with TMPMgCl∙LiCl (2,2,6,6-tetramethylpiperidylmagnesium chloride lithium chloride complex) at -40 °C. Subsequent quenching of the metalated intermediate with various electrophiles affords a diverse range of 5-substituted products beilstein-journals.orgd-nb.info. The regioselectivity of this metalation has been confirmed by D2O quenching experiments, which demonstrated exclusive deuterium (B1214612) incorporation at C-5 d-nb.info. Bulky, non-nucleophilic amide bases are often preferred for metalation at specific positions to circumvent undesired side reactions, such as the addition of organolithium compounds to the C-5–nitrogen double bond or bromo–lithium exchange at C-4 beilstein-journals.org.

Directed metalation of 2,7-naphthyridones utilizing TMP-bases (e.g., (2,2,6,6-tetramethylpiperidyl)lithium) has also been reported for regioselective functionalization researchgate.netuni-muenchen.deuni-muenchen.de. This approach enables the preparation of polyfunctional naphthyridines, which can then be further transformed through reactions like cobalt-catalyzed cross-couplings with magnesium and zinc organometallics researchgate.netacs.org.

Rearrangement Reaction Mechanisms

This compound derivatives are known to undergo various rearrangement reactions, often initiated by nucleophilic substitutions or specific reaction conditions. A significant example is the Smiles rearrangement, which has been successfully applied in the this compound series for the synthesis of 1-amino-3-oxo-2,7-naphthyridines researchgate.netresearchgate.netnih.gov. This type of rearrangement typically involves the intramolecular migration of an aryl group from one heteroatom to another, often proceeding through a spirocyclic Meisenheimer-like intermediate.

Another class of rearrangements involves substitution-triggered cascades. For example, the chlorine substitution at position 3 of 7-alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles with cyclic amines (e.g., pyrrolidine, piperidine) can initiate a cascade rearrangement. This reaction initially yields 1-amino-3-chloro derivatives, which subsequently rearrange into 6,8-diamino-2-methyl-2,7-naphthyridin-1-ones upon prolonged heating . The rearrangement of 1,3-diamino-2,7-naphthyridines and 1-amino-3-oxo-2,7-naphthyridines has been extensively studied, revealing that the rearrangement of 1-amino-3-oxo-2,7-naphthyridines occurs more rapidly and is less influenced by alkyl and cyclic amine groups researchgate.netresearchgate.netmdpi.com. Mechanistic insights suggest that this process involves nucleophilic attack on a cyano group, whose increased positive charge contributes to its enhanced reactivity and higher reaction velocity researchgate.netmdpi.com.

Table 3: Examples of Rearrangement Reactions

| Starting Material | Reagent/Conditions | Product Type | Mechanism Type | Reference |

| 1-amino-3-[(2-hydroxyethyl)thio]-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles | Basic conditions | 1-amino-3-oxo-2,7-naphthyridines | Smiles rearrangement | researchgate.netnih.gov |

| 7-alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles | Cyclic amines (e.g., pyrrolidine, piperidine), prolonged heating | 1-amino-3-chloro derivatives, then 6,8-diamino-2-methyl-2,7-naphthyridin-1-ones | Substitution-triggered cascade | |

| 1,3-diamino-2,7-naphthyridines | Amines | Rearranged products (e.g., 6,8-diamino-2-methyl-2,7-naphthyridin-1-ones) | Sterically influenced rearrangement | researchgate.netresearchgate.netmdpi.com |

| 1-amino-3-oxo-2,7-naphthyridines | Amines | Rearranged products with faster kinetics | Carbonyl activation, nucleophilic addition | researchgate.netresearchgate.netmdpi.com |

Mechanistic Studies of Smiles Rearrangement in this compound Derivatives

The Smiles rearrangement is an intramolecular nucleophilic ipso-substitution reaction on an aromatic ring system, which has found broad applications in synthetic chemistry. nih.govsioc-journal.cn In the context of this compound derivatives, this rearrangement has been observed to occur under specific conditions, leading to the formation of new heterocyclic systems. mdpi.comresearchgate.netmdpi.comnih.govresearchgate.net

A notable example involves the synthesis and rearrangement of 1,3-diamino-2,7-naphthyridines and 1-amino-3-oxo-2,7-naphthyridines. mdpi.comresearchgate.net For instance, the nucleophilic substitution of a chlorine atom in 1-amino-3-chloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile with primary or secondary cyclic amines can trigger an unexpected rearrangement. mdpi.comnih.gov This process leads to the formation of 6,8-diamino-2-methyl-2,7-naphthyridin-1-ones. mdpi.com The rearrangement requires the presence of a cyclic (aliphatic) amine at the C-1 position of the this compound ring and a primary amine at C-3 with a boiling point greater than 145 °C. nih.gov

Another instance of Smiles rearrangement in this series involves 1-amino-3-chloro-2,7-naphthyridines reacting with 2-mercaptoethanol (B42355) to yield 1-amino-3-[(2-hydroxyethyl)thio]-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles, which subsequently undergo Smiles rearrangement to form 1-amino-3-oxo-2,7-naphthyridines in high yields. mdpi.commdpi.comnih.govvulcanchem.com The mechanism often involves an intramolecular attack on the ipso carbon atom of the arene, forming a spiro intermediate or transition state, followed by ring opening to yield the rearranged product. lodz.pl

Influence of Steric and Electronic Factors on Rearrangement

The efficiency and rate of Smiles rearrangement in this compound derivatives are significantly influenced by both steric and electronic factors of the substituents. nih.govmdpi.com

Steric Factors: Steric hindrance plays a crucial role in the rearrangement of 1,3-diamino-2,7-naphthyridines. mdpi.comresearchgate.net For derivatives with isopropyl and isobutyl groups at the 7th position of the this compound ring, the rearrangement is more difficult and requires longer reaction times (approximately 15 hours) compared to compounds with methyl and benzyl (B1604629) groups (around 5 hours). mdpi.com This difficulty is attributed to the steric bulk caused by the alkyl and amino groups during the rearrangement process. mdpi.com Similarly, replacing a methyl group with a bulkier benzyl group at the 7th position can significantly slow down or even prevent the rearrangement, often necessitating higher reaction temperatures. mdpi.com

Electronic Factors: While steric effects are often dominant, electronic properties can also influence the rearrangement. mdpi.com In the case of 1,3-diamino-2,7-naphthyridines, the effect of alkyl substitution at the 7th position on the electronic properties of the ring is generally negligible, with no significant variations observed in the ESP charges on the C1 and C3 carbon atoms that undergo nucleophilic attack. mdpi.com However, for 1-amino-3-oxo-2,7-naphthyridines, the rearrangement tends to occur faster and without significant influence from alkyl and cyclic amine groups. mdpi.comresearchgate.net Calculations of ESP charges on these substrates indicate a considerable increase in the positive charge on the cyano group, which is the site of nucleophilic attack during the rearrangement, potentially explaining the increased reactivity and higher reaction velocity. mdpi.comnih.gov Electron-donating groups can accelerate the rearrangement by stabilizing transition states through resonance.

The following table summarizes the influence of substituents on the Smiles rearrangement in this compound derivatives:

| Substituent at 7th Position | Effect on Rearrangement Rate (1,3-diamino-2,7-naphthyridines) | Primary Factor |

| Methyl, Benzyl | Faster (approx. 5 hours) | Steric |

| Isopropyl, Isobutyl | Slower (approx. 15 hours) | Steric |

Functionalization of Side Chains on this compound Scaffolds

The this compound scaffold offers various positions for functionalization, enabling the synthesis of diverse derivatives with tailored properties. Functionalization of side chains can be achieved through a range of synthetic methodologies.

One approach involves direct ring metalation, as demonstrated with 4-bromobenzo[c] mdpi.comresearchgate.netnaphthyridine. d-nb.infobeilstein-journals.org This compound undergoes regioselective direct ring metalation at C-5 using bases like TMPMgCl∙LiCl, followed by quenching with various electrophiles to yield a broad range of 5-substituted products. d-nb.infobeilstein-journals.org This method is valuable for constructing building blocks for heterocyclic natural products and their analogues. d-nb.info

Furthermore, 4-substituted benzo[c] mdpi.comresearchgate.netnaphthyridines can be converted into other derivatives through substitution reactions with nucleophiles (e.g., alcoholates, phenolates) and palladium-catalyzed cross-coupling reactions such as Suzuki and Stille couplings. d-nb.infobeilstein-journals.org For instance, Stille cross-coupling has been used to introduce various groups at C-4 and C-5, leading to 4,5-disubstituted benzo[c] mdpi.comresearchgate.netnaphthyridines. d-nb.info Oxidation of methyl groups on the naphthyridine ring to aldehydes, followed by modifications of the formyl group, also provides avenues for functionalization. d-nb.infobeilstein-journals.org

Radical additions, such as those generated with peroxide under Minisci conditions, can also be employed to functionalize the this compound core, typically at C-5, followed by rearomatization. d-nb.info The ability to introduce various functional groups allows for the synthesis of complex molecular architectures, including those with potential pharmaceutical activities. researchgate.netd-nb.inforesearchgate.net

Complexation Reactions with Metal Centers for Coordination Chemistry

This compound, with its two nitrogen atoms, can act as a ligand in coordination chemistry, forming complexes with various metal centers. The compound's ability to form hydrogen bonds and coordinate with metal ions enhances its biochemical interactions.

While specific examples for this compound itself are less prevalent in the provided search results, its isomers and related naphthyridine-based ligands demonstrate significant coordination capabilities. For instance, 1,8-naphthyridine (B1210474) derivatives are known to function as monodentate, bidentate, or binucleating bridging ligands. researchgate.net The coordination chemistry of 2,7-dimethyl-1,8-naphthyridine (B83737) has been explored with d¹⁰ metals such as Cu(I), Zn(II), and Ag(I). researchgate.netresearchgate.net This ligand can form dicoordinate Cu(I) and Ag(I) mono-perfluoroalkyl complexes where naphthyridine coordinates with only one nitrogen donor. researchgate.netresearchgate.net In contrast, bidentate coordination involving both nitrogen atoms has been observed in Zn(II) bis(perfluoroalkyl) complexes, forming a strained four-membered chelate ring. researchgate.netresearchgate.net

Other studies highlight the synthesis of dinuclear and tetranuclear first-row transition metal complexes with dinucleating ligands based on the 1,8-naphthyridine core, such as 2,7-bis(di(2-pyridyl)fluoromethyl)-1,8-naphthyridine (DPFN). rsc.orgrsc.org These ligands enforce pseudo-octahedral geometries around the metal centers and can accommodate bridging ligands, forming "diamond"-shaped configurations with specific metal-metal distances. rsc.orgrsc.org The coordination pocket and rigidity of such naphthyridine-based ligands are crucial in dictating the metal-metal distance and influencing electronic interactions between the metal centers. rsc.org

The ability of naphthyridine derivatives to coordinate with metal ions is important for various applications, including catalysis and the design of new materials. ontosight.airsc.org

Hydrogen Bonding Interactions from IR Data

Infrared (IR) spectroscopy is a powerful tool for investigating hydrogen bonding interactions within molecular structures. For this compound derivatives, IR data can provide crucial insights into the presence and nature of these bonds. Studies on various this compound compounds have shown characteristic absorption bands that confirm the presence of N-H and C=O stretching vibrations, indicative of hydrogen bonding. For instance, in the synthesis of 1-amino-3-oxo-2,7-naphthyridines, IR spectra confirmed the presence of nitrile groups (2201–2208 cm⁻¹) and carbonyl groups (1662–1698 cm⁻¹), as well as N-H groups (3166–3352 cm⁻¹) mdpi.com. Another study on 1,3-diamino-2,7-naphthyridines also reported strong absorption bands for the cyano group (2187–2207 cm⁻¹) and the presence of NH groups, which are consistent with hydrogen bonding capabilities nih.gov.

The arrangement of hydrogen donor and acceptor groups in 2,7-naphthyridines allows for interactions, notably with guanine (B1146940) and guanine-cytosine base pairs, suggesting their potential as fluorescent probes for nucleic acids mdpi.com. Comparative studies of naphthyridine isomers indicate that 1,7-naphthyridines exhibit distinct packing motifs due to altered hydrogen-bonding capacities compared to 1,5- and 1,8-isomers . The shift in IR absorption bands, such as a carbonyl group appearing at 1600–1607 cm⁻¹, can be attributed to hydrogen bonds formed between the proton of an NH group and a carbonyl oxygen mdpi.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

UV-Vis spectroscopy is fundamental for understanding the electronic transitions and photophysical behavior of this compound compounds. These compounds often exhibit interesting photophysical properties, including fluorescence, which makes them valuable in various applications.

Absorption and Emission Characteristics of this compound Derivatives

This compound derivatives often exhibit strong absorption and emission characteristics, particularly in the visible (VIS) region, making them suitable for use as fluorescent dyes and markers mdpi.com. For example, 2,7-dialkylamino- mdpi.comacs.org-naphthyridines, which are derivatives of this compound, show blue fluorescence even in daylight when diluted. Upon excitation at 340 nm, a band without specific structure is observed between 360–500 nm mdpi.com. The fluorescence maxima of these compounds can be blue-shifted compared to other related dyes like 8-azacoumarins and 8-azaquinolones mdpi.com.

Novel this compound derivatives have been synthesized that display fluorescence in solution with emission maxima ranging from 484–548 nm researchgate.net. Some polyfunctionalized naphthyridines have been reported to be highly fluorescent in various organic solvents, with tunable emission from blue to yellow acs.orgnih.gov. The absorption spectra of these compounds can be influenced by extended substitution, leading to red shifts in the peak absorption wavelength rsc.org.

Solvatochromic Effects

Solvatochromism, the phenomenon where the absorption and/or emission spectra of a compound change with the polarity of the solvent, is a notable property of many this compound derivatives. This behavior is often indicative of intramolecular charge transfer (ICT) characteristics within the molecule.

For instance, certain naphthyridine derivatives display strong solvatochromism, with their fluorescence showing weak intensity in water and polar solvents compared to non-polar environments rsc.org. This highly solvatochromic behavior can lead to a high signal-to-noise ratio for detecting molecular interactions rsc.org. Studies on donor-acceptor naphthyridine systems have shown varying degrees of red shift in absorption and emission in solvents of increasing polarity niscpr.res.in. For example, a donor-acceptor naphthyridine (NB-2) exhibited significantly larger absorption and emission red shifts (27 nm and 68 nm, respectively, from cyclohexane (B81311) to DMSO) compared to a basic heterocyclic core (NB-1) niscpr.res.in. This pronounced positive solvatochromism in NB-2 is attributed to its strong ICT character and greater electronic polarization in more polar solvents niscpr.res.in.

The solvatochromic behavior of some this compound derivatives yields very large Stokes shifts, characteristic of strong intramolecular charge transfer researchgate.net. This property can be exploited in optical switching applications, where the frontier molecular orbital (FMO) energy gap and hyperpolarizability can be effectively tuned by solvent effects rsc.org.

Quantum Yield Determinations

Fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of fluorescence, representing the ratio of photons emitted to photons absorbed. High quantum yields are desirable for applications such as fluorescent probes and dyes.

2,7-Diaminosubstituted 4-methyl- mdpi.comacs.org-naphthyridines are known for their high fluorescence quantum yield mdpi.com. The quantum yield of fluorescence for these compounds has been determined using standards like acridine (B1665455) orange mdpi.com. Novel this compound derivatives have been reported with quantum yields ranging from 0.9–3.9% researchgate.net. Some newly prepared polyfunctionalized naphthyridines exhibit absolute photoluminescence quantum efficiencies (PLQEs) ranging from 20% to almost quantitative (95%) in nonpolar solvents like toluene (B28343) acs.orgnih.gov. For instance, a this compound-based fluorescent probe (AND-DNP) designed for thiophenol detection showed a higher fluorescence quantum yield compared to a related probe (ND-DNP) nih.govsigmaaldrich.com.

Fluorescence Properties and Applications

The fluorescence properties of this compound compounds make them highly attractive for a diverse range of applications, particularly in biological imaging and sensing.

Substitution of 4-methyl- mdpi.comacs.org-naphthyridine in the 2 and 7 positions by alkylamines leads to highly fluorescent compounds that are useful as fluorescent dyes for staining and marking experiments due to their easy access, high fluorescence quantum yield, and stability against irradiation and oxidation mdpi.com. These compounds have shown potential as fluorescent markers for nucleic acids and as fluorescent probes for cytoplasm and staining experiments in cells mdpi.com.

This compound derivatives have been developed as fluorophores for designing fluorescence probes. For example, a this compound derivative (AND-OH) was used to develop a fluorescent turn-on probe (AND-DNBS) for sensing glutathione (B108866) (GSH) in aqueous media, exhibiting a rapid response time (45 s) and a significant Stokes shift (227 nm) researchgate.net. This probe was successfully used for detecting GSH via red emission in living A549 cells and zebrafish, highlighting its potential for bioimaging nih.govresearchgate.net.

Other applications include their investigation as fluorescent probes due to their ability to intercalate into DNA and emit fluorescence ontosight.ai. Some naphthyridine derivatives are also being explored for their potential in optical switching applications, where their electronic and nonlinear optical properties are extensively studied using density functional theory (DFT) rsc.orgrsc.org.

Mass Spectrometry (MS) for Fragmentation Analysis

Mass spectrometry (MS) is an indispensable technique for the structural elucidation of chemical compounds, providing information about their molecular weight and fragmentation patterns. For this compound compounds, MS analysis helps in confirming their structure and understanding their stability under ionization.

The fragmentation pathway for the parent this compound typically involves the loss of HCN and C₂H₂ mdpi.com. This general pathway of this compound ring cleavage leads to characteristic fragments with m/z values such as 104, 103, 77, 76, and 50, which can be observed in most spectra mdpi.com. In the case of this compound derivatives, the initial fragmentation often occurs at the substituent level mdpi.com.

Chemical ionization (CI) spectra of this compound derivatives predominantly display MH⁺ fragments mdpi.com. The nitrogen atoms within the this compound structure provide sufficient proton affinity, allowing for the observation of stable addition complexes like [M + t-Bu]⁺ or [M + MH]⁺ mdpi.com. Mass spectrometry has been routinely used to confirm the structures of newly synthesized this compound derivatives, including those with potential antiproliferative activity mdpi.commdpi.comnih.govmdpi.comresearchgate.net. For instance, ESI-MS analysis has been used to confirm the binding mode of interactions for this compound-based chemosensors with Ni(II) researchgate.net.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID (if available) |

| This compound | 10459 |

| 2,7-Dialkylamino- mdpi.comacs.org-Naphthyridines | Not specifically listed |

| 4-methyl-2,7-dialkylamino- mdpi.comacs.org-naphthyridines | Not specifically listed |

| 2,7-Dichlor-4-methyl- mdpi.comacs.org-naphthyridine | Not specifically listed |

| 2,7-Dipropylamino-4-methyl- mdpi.comacs.org-naphthyridine (3b) | Not specifically listed |

| 1-amino-3-oxo-2,7-naphthyridines | Not specifically listed |

| 1,3-diamino-2,7-naphthyridines | Not specifically listed |

| 1-chloro-4-iodo-2,7-naphthyridine | Not specifically listed |

| 1-methyl-2,7-naphthyridine | Not specifically listed |

| 2-(3,5-diaryl-4H-pyran-4-ylidene)malononitrile | Not specifically listed |

| AND-DNP | Not specifically listed |

| ND-DNP | Not specifically listed |

| AND-OH | Not specifically listed |

| AND-DNBS | Not specifically listed |

| 2,7-bis(1H-pyrrol-2-yl)ethynyl-1,8-naphthyridine (BPN) | Not specifically listed |

| Lophocladine A | 10170417 |

| Lophocladine B | 10170418 |

| 4-Hydroxy-8-methyl-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylic acid hydrazide | Not specifically listed |

| 2-(4-fluorophenyl)-8-((pyridin-3-ylmethyl)amino)-2,7-naphthyridin-1(2H)-one (9h) | Not specifically listed |

| 2-(4-fluorophenyl)-8-(phenylamino)-2,7-naphthyridin-1(2H)-one (9a) | Not specifically listed |

| 2-(4-chlorophenyl)-3-methyl-8-(pyridin-3-ylamino)-2,7-naphthyridin-1(2H)-one (10i) | Not specifically listed |

| Benzo[c] researchgate.netmdpi.comnaphthyridine | 578388 |

Interactive Data Tables

While direct interactive data tables are not supported in this text-based format, the data presented in the sections above can be conceptually organized into tables as follows:

Table 1: Representative IR Absorption Bands for this compound Derivatives

| Functional Group | Wavenumber Range (cm⁻¹) | Compound Type (Example) | Reference |

| Nitrile (C≡N) | 2201–2208 | 1-amino-3-oxo-2,7-naphthyridines | mdpi.com |

| Carbonyl (C=O) | 1662–1698 | 1-amino-3-oxo-2,7-naphthyridines | mdpi.com |

| NH | 3166–3352 | 1-amino-3-oxo-2,7-naphthyridines | mdpi.com |

| Carbonyl (C=O) | 1600–1607 | Rearrangement products | mdpi.com |

| Cyano (C≡N) | 2187–2207 | 1,3-diamino-2,7-naphthyridines | nih.gov |

Table 2: Photophysical Properties of Selected this compound Derivatives

| Derivative Type | Excitation (nm) | Emission Maxima (nm) | Quantum Yield (Φ) | Solvatochromism | Key Application/Note | Reference |

| 2,7-Dialkylamino- mdpi.comacs.org-naphthyridines | 340 | 360–500 | High | Blue-shifted vs. others | Fluorescent dyes, nucleic acid markers | mdpi.com |

| Novel this compound derivatives | N/A | 484–548 | 0.9–3.9% | N/A | General fluorescence | researchgate.net |

| Polyfunctionalized naphthyridines (e.g., 5b, 7r) | N/A | Tunable (blue to yellow) | 20–95% | Strong | Fluorescent probes | acs.orgnih.gov |

| AND-DNP (Fluorescent probe for thiophenol) | N/A | N/A | Higher (vs. ND-DNP) | Large Stokes shift (225 nm) | Biothiol detection, bioimaging | nih.govsigmaaldrich.comresearchgate.net |

| Donor-acceptor naphthyridine (NB-2) | 456 | 526 | 0.84 | Pronounced positive | High dipole moment excited state | niscpr.res.in |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful scientific method employed to determine the three-dimensional atomic arrangement of crystalline solids libretexts.orgnih.gov. For this compound compounds, this technique is invaluable for obtaining detailed structural information in the solid state. It operates by exposing a purified crystal to an X-ray beam, which then diffracts due to the periodic arrangement of atoms within the crystal lattice libretexts.orgnih.gov. The resulting diffraction pattern provides data that can be processed to reveal the crystal packing symmetry, unit cell dimensions, and electron density maps, ultimately leading to the precise molecular structure nih.gov.

The application of X-ray crystallography to this compound derivatives allows for the confirmation of the planar nature of the naphthyridine ring system, a key feature that influences its intermolecular interactions vulcanchem.comnih.gov. While specific crystallographic data for the parent this compound molecule are not extensively detailed in public domain searches, studies on its derivatives and related naphthyridine isomers demonstrate the utility of X-ray crystallography in understanding their solid-state behavior.

Supramolecular Motifs in Crystal Structures

Common supramolecular motifs observed in related naphthyridine systems, and thus expected in this compound derivatives, involve various types of hydrogen bonds. These can include N-H…N, C-H…N, and C-H…O interactions, which play a significant role in linking molecules into extended networks nih.govmdpi.com. For instance, in some naphthyridine derivatives, N-H…N hydrogen bonds contribute to the formation of dimeric units or infinite supramolecular strands nih.gov. The presence of nitrogen atoms in the this compound scaffold provides sites for both hydrogen bond donation (if a hydrogen is attached to nitrogen) and acceptance, facilitating diverse hydrogen bonding patterns.

Beyond hydrogen bonding, other non-covalent interactions, such as halogen bonds (e.g., C-Br…π contacts), have been reported in the crystal structures of naphthyridine derivatives, contributing to the three-dimensional supramolecular architecture nih.gov. The specific arrangement and strength of these motifs are highly dependent on the substituents present on the this compound core.

The table below summarizes common types of supramolecular interactions and their roles in crystal structures of this compound compounds and related naphthyridines.

| Interaction Type | Participating Atoms/Groups | Role in Crystal Structure |

| Hydrogen Bonding | N-H…N, C-H…N, C-H…O | Forms dimers, chains, or 3D networks nih.govmdpi.com |

| Halogen Bonding | C-X…π (X=halogen) | Contributes to 3D supramolecular architecture nih.gov |

| π-π Stacking | Aromatic rings (naphthyridine, benzyl) | Stabilizes parallel or antiparallel arrangements mdpi.comresearchgate.net |

π-π Stacking Interactions

The inherent planar geometry of the this compound ring system makes it particularly amenable to engaging in π-π stacking interactions in the solid state vulcanchem.com. These interactions arise from the attractive forces between overlapping electron clouds of adjacent aromatic rings.

Detailed research findings indicate that π-π stacking interactions are significant in the crystal structures of this compound compounds. For example, a π-π stacking interaction has been explicitly observed between the this compound ring and a benzyl group in the crystal structure of certain this compound derivatives mdpi.com. This demonstrates the ability of the this compound core to stack with other aromatic moieties present in the molecular structure.

Furthermore, the planar naphthyridine ring can intercalate or stack with other planar systems, such as DNA bases, as observed in molecular docking studies involving certain naphthyridine-based compounds researchgate.netnih.gov. While these examples might involve other naphthyridine isomers or derivatives, they highlight the general propensity of the fused bicyclic aromatic system to participate in such interactions due to its extended π-electron system. In related naphthyridine compounds, molecules can stack in an antiparallel manner, indicating various modes of π-π interaction depending on the specific molecular environment nih.gov. These stacking interactions are crucial for stabilizing crystal packing and can influence the physical and chemical properties of the solid material.

Properties of 2,7 Naphthyridine Derivatives

Photophysical and Electronic Properties

Substituted 2,7-naphthyridines can exhibit interesting photophysical properties, including fluorescence. The absorption and emission characteristics are highly dependent on the nature and position of the substituents on the naphthyridine core. mdpi.comnih.gov For example, the introduction of electron-donating and electron-accepting groups can lead to compounds with significant intramolecular charge-transfer character, which can be useful for developing materials with non-linear optical properties. rsc.org

Spectroscopic Characteristics

The structural characterization of this compound derivatives relies heavily on spectroscopic techniques. 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for determining the substitution pattern on the ring system. mdpi.com Mass spectrometry provides information on the molecular weight and fragmentation patterns, which can aid in structural elucidation. mdpi.com

Theoretical and Computational Chemistry of 2,7 Naphthyridine

Density Functional Theory (DFT) Studies

DFT calculations are widely employed to investigate the ground-state electronic structure of molecules. For 2,7-naphthyridine and its derivatives, DFT provides crucial information regarding their optimized geometries, electron distribution, and potential reactivity sites. The B3LYP functional, often combined with basis sets like 6-311G(d,p) or 6-311++G(d,p), is a commonly used method for these studies, demonstrating good agreement with experimental spectroscopic data researchgate.netprimescholars.com.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization using DFT aims to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, these calculations yield precise bond lengths, bond angles, and dihedral angles, providing a detailed structural blueprint primescholars.com. Studies on naphthyridine derivatives have shown that DFT methods can accurately predict these parameters, with high correlation to experimental data researchgate.netmdpi.com.

The electronic structure analysis delves into how electrons are distributed within the molecule. This includes calculating total energy, Mulliken atomic charges, and dipole moments. For this compound and its derivatives, understanding the electronic structure is crucial for predicting their chemical behavior. For instance, the presence of nitrogen atoms in the naphthyridine ring significantly influences electron density distribution, which in turn affects the molecule's reactivity .

Frontier Molecular Orbital (FMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for predicting chemical reactivity and electronic transitions researchgate.netimist.ma. The HOMO represents the electron-donating ability of a molecule, while the LUMO indicates its electron-accepting capability researchgate.net.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A smaller energy gap generally signifies higher chemical reactivity and lower kinetic stability, making the molecule more prone to electron transfer researchgate.netimist.maphyschemres.org. Conversely, a larger gap indicates greater stability. For naphthyridine derivatives, a smaller energy gap has been correlated with higher non-linear optical (NLO) parameters, suggesting potential applications in optical switching rsc.orgresearchgate.net.

Table 1: Illustrative HOMO-LUMO Energy Gaps for Naphthyridine Derivatives (eV)

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE, eV) | Reference |

| Parent Naphthyridine (Conceptual) | - | - | Higher | rsc.org |

| Naphthyridine Push-Pull Chromophores | - | - | Smaller than parent | rsc.org |

| Compound 7c (Naphthyridine Derivative) | - | - | 4.618 | researchgate.net |

| 2-Ethynyl-7-methyl-1,7-naphthyridin-8(7H)-one | - | - | 4.2–4.5 |

Note: Specific values for this compound itself were not consistently found across all sources, but trends for naphthyridine derivatives are provided.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) maps are three-dimensional representations of the electrostatic potential around a molecule. These maps visually depict the charge distribution and identify regions that are susceptible to electrophilic (electron-deficient, positive potential) or nucleophilic (electron-rich, negative potential) attack mdpi.comfigshare.comsciencepublishinggroup.com. For this compound, MEP analysis helps to pinpoint the most reactive sites on the molecule, which is crucial for understanding its reaction pathways mdpi.com. For instance, studies on naphthyridine derivatives have used MEP to assess the relative reactivity of heterocycles and the influence of electronic charge distribution on substitution reactions mdpi.com. The nitrogen atoms within the naphthyridine ring are typically associated with negative electrostatic potential, indicating their potential as sites for electrophilic attack figshare.com.

Computational Studies on Reactivity and Reaction Pathways

DFT is extensively used to investigate the reactivity of this compound and its derivatives, including the elucidation of reaction pathways and mechanisms. This involves calculating the energies of reactants, transition states, and products to determine the feasibility and kinetics of a reaction mdpi.comacs.org. For example, studies have explored the rearrangement reactions of 1,3-diamino-2,7-naphthyridines, investigating the influence of alkyl substituents on the reactivity and the electronic properties of the ring mdpi.com. The effect of steric bulk on reaction rates has also been computationally examined, showing that larger substituents can hinder access to reactive sites and slow down rearrangements .

Solvent Effects in Computational Models

The environment in which a chemical reaction occurs, particularly the solvent, can significantly influence molecular properties and reactivity. Computational models often incorporate solvent effects to provide more realistic predictions rsc.orgresearchgate.net. The Polarizable Continuum Model (PCM) is a widely used approach to account for solvent polarity, where the solute molecule is placed in a cavity surrounded by a dielectric continuum representing the solvent researchgate.net. Studies on naphthyridine derivatives have shown that analyzing solvent effects (both polar and non-polar) can effectively tune the FMO energy gap and hyperpolarizability, which has implications for applications like organic non-linear optics rsc.org. The influence of solvent polarity on non-linear optical (NLO) responses, such as second harmonic generation hyperpolarizability, has been demonstrated to be substantial researchgate.net.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic excited states and spectroscopic properties, particularly UV-Vis absorption spectra, of molecules rsc.orgsciencepublishinggroup.commdpi.com. By simulating the interaction of light with the molecule, TD-DFT can accurately predict absorption wavelengths (λmax), oscillator strengths, and the nature of electronic transitions (e.g., π→π* transitions) rsc.orgfigshare.commdpi.com.

For this compound and its derivatives, TD-DFT calculations are crucial for interpreting experimental UV-Vis spectra and understanding the underlying electronic transitions researchgate.netrsc.orgresearchgate.net. For instance, TD-DFT has been used to simulate absorption spectra, revealing that extended substitution in naphthyridine derivatives can lead to a red shift in the peak absorption wavelength rsc.org. The method also allows for natural transition orbital (NTO) analysis, which provides insights into the percentage contribution of dominant orbital pair transitions from the ground to the excited state rsc.org. The accuracy of TD-DFT predictions for UV-Vis spectra has been validated by comparing computational results with experimental data for various compounds mdpi.com.

Table 2: Illustrative TD-DFT Spectroscopic Predictions for Naphthyridine Derivatives

| Compound Type | Functional/Basis Set | Predicted λmax (nm) | Observed λmax (nm) (if available) | Electronic Transition Type | Reference |

| Naphthyridine Derivatives (NLO applications) | DFT/TD-DFT (various) | Red-shifted with substitution | - | π→π* (dominant) | rsc.orgresearchgate.net |

| Thiazolo[3,2-a]Pyridine Derivatives (bearing anthracenyl moiety) | TD-DFT/B3LYP/6-311G(d,p) | Good agreement with observed | Yes | Various, identified by MOs | sciencepublishinggroup.com |

Applications of 2,7 Naphthyridine Derivatives in Advanced Materials

Supramolecular Chemistry and Self-Assembly Systems

Cation Binding within Naphthyridine-Based Foldamers

Derivatives of 2,7-naphthyridine have shown promise in the field of cation binding, particularly in the development of chemosensors. For instance, substituted benzo[c]pyrazolo uni.luresearchgate.netnaphthyridines have been synthesized and investigated for their ability to selectively detect metal ions. These compounds act as chromophores, with their amino groups serving as binding sites for metal cations. Initial spectroscopic studies of these benzo[c]pyrazolo uni.luresearchgate.netnaphthyridines demonstrated a selective colorimetric response specifically for Ni²⁺ ions. Upon the addition of Ni²⁺ ions, a bathochromic shift of bands at 537 nm was observed in the UV-visible spectra of these compounds, while no significant shifting occurred with other competing metal cations such as Al³⁺, Cd²⁺, Co²⁺, Cr³⁺, Cu²⁺, Fe²⁺, Hg²⁺, Mn²⁺, Ni²⁺, Sn²⁺, and Sr²⁺. This selective binding capability highlights the potential of this compound derivatives in designing advanced materials for environmental or biological sensing applications. nih.gov

Helical Foldamers and Macrocycles from Naphthyridine Units

While the broader family of naphthyridines, particularly 1,8-naphthyridine (B1210474) derivatives, has been extensively studied for their ability to form helical foldamers and macrocycles capable of accommodating ionic substrates and engaging in supramolecular assemblies, specific research directly linking this compound to the formation of such helical foldamers or macrocycles is not prominently documented in the current literature. The design of artificial folding structures, including helices and macrocycles, often relies on specific structural motifs and non-covalent interactions inherent to the building blocks. However, the reported instances of naphthyridine-based helical foldamers and macrocycles primarily involve isomers other than this compound.

Hydrogen Bonding Interactions in Supramolecular Structures

Hydrogen bonding is a fundamental non-covalent interaction critical for the construction of complex supramolecular architectures. In the context of naphthyridine chemistry, extensive research has explored the role of hydrogen bonding in the self-assembly of various supramolecular structures. However, similar to the case of helical foldamers and macrocycles, the majority of detailed research findings on hydrogen bonding interactions in supramolecular structures involving naphthyridine units predominantly feature 1,8-naphthyridine derivatives. These studies have demonstrated the formation of highly stable hydrogen-bonded complexes, sheets, and polymeric assemblies. While this compound possesses nitrogen atoms capable of participating in hydrogen bonding, specific examples detailing its unique contributions or the formation of distinct supramolecular structures solely driven by this compound-based hydrogen bonding interactions are not widely reported in the current scientific literature.

Future Directions and Emerging Research Avenues for 2,7 Naphthyridine

Development of Novel Synthetic Methodologies for Complex Scaffolds

The broad spectrum of biological activities exhibited by 2,7-naphthyridine derivatives serves as a primary impetus for the ongoing development of new synthetic routes to compounds incorporating this scaffold. Current synthetic strategies often involve cyclocondensation or intramolecular cyclization of pyridine (B92270) derivatives, as well as cyclocondensations of non-cyclic precursors. Additionally, rearrangements of pyrrolo[3,4-c]pyridines, pyrano[3,4-c]pyridines, or thiopyrano[3,4-c]pyridines have been explored as routes to this compound structures. researchgate.net

A key future direction lies in addressing the limitations of existing methods, particularly for the regioselective synthesis of complex 1-oxo-2,7-naphthyridine derivatives. mdpi.com Emerging research focuses on developing more efficient and environmentally benign (green) synthetic procedures. For instance, the Smiles rearrangement has been successfully employed as a novel approach for synthesizing 1-amino-3-oxo-2,7-naphthyridines, which can subsequently serve as versatile building blocks for fused furo[2,3-c]-2,7-naphthyridines. mdpi.com Further exploration includes the synthesis of other novel heterocyclic systems, such as 1,3-diamino-2,7-naphthyridines and pyrazolo[3,4-c]-2,7-naphthyridines. mdpi.comnih.gov Future efforts will likely concentrate on catalytic methods, one-pot reactions, and cascade transformations to enable rapid access to highly functionalized and structurally diverse this compound scaffolds with improved atom economy and reduced waste.

Exploration of Undiscovered Reactivity Patterns and Transformative Reactions

This compound, as a heterocyclic aromatic compound, possesses inherent stability and a propensity for various chemical transformations, notably its ability to form complexes with metals. ontosight.ai Recent investigations have shed light on the reactivity of 7-benzyl-2,7-naphthyridine derivatives, revealing intricate pathways involving nucleophilic substitutions, rearrangements, and heterocyclizations. researchgate.neteurekaselect.com The observation of unexpected substitution patterns and the successful application of the Smiles rearrangement within the this compound series underscore the potential for uncovering novel and transformative reaction pathways. mdpi.commdpi.comresearchgate.neteurekaselect.com

Future research will delve into less explored reactivity modes, such as radical chemistry, photoredox catalysis, and electrochemical transformations, to unlock previously inaccessible synthetic avenues. A deeper understanding of the subtle interplay between electronic and steric effects of substituents on the this compound core is crucial for rationally designing and predicting new transformative reactions. This will involve detailed mechanistic studies to elucidate reaction intermediates and transition states, paving the way for unprecedented chemical transformations.

Integration of Advanced Computational Techniques for Rational Design

Computational chemistry plays an increasingly vital role in guiding the design and understanding of this compound compounds. Density Functional Theory (DFT) has been extensively utilized to investigate the electronic and nonlinear optical (NLO) properties of this compound derivatives, particularly for their potential in optical switching applications. researchgate.netrsc.org These computational studies provide insights into frontier molecular orbital (FMO) energy gaps and hyperpolarizability, critical parameters for organic NLO materials. rsc.org Advanced computational methods, including the GAFF force field and Merz–Singh–Kollman scheme, are employed for conformational analysis and accurate atomic charge determination, aiding in the prediction of molecular behavior. nih.gov Furthermore, computational design is actively being leveraged in the discovery of new anticancer agents, including tubulin inhibitors, based on the this compound scaffold.

The future will see a more pervasive integration of sophisticated computational techniques, such as molecular dynamics simulations, machine learning algorithms, and artificial intelligence-driven drug discovery platforms. These tools will enable high-throughput virtual screening, prediction of complex reactivity, optimization of synthetic routes, and the rational design of this compound derivatives with precisely tailored biological or material properties, significantly accelerating the discovery process.

Expansion of Applications in Specialized Materials and Devices